molecular formula C9H9BrN2O2 B13673194 (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No.: B13673194
M. Wt: 257.08 g/mol
InChI Key: FQCZNTGRUPRQGA-UHFFFAOYSA-N
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Description

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Coupling: Palladium catalysts and appropriate ligands.

Major Products

    Substitution: Various substituted pyrazolo[1,5-a]pyridines.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding methyl derivatives.

Mechanism of Action

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

InChI

InChI=1S/C9H9BrN2O2/c1-14-7-2-8(10)9-6(5-13)3-11-12(9)4-7/h2-4,13H,5H2,1H3

InChI Key

FQCZNTGRUPRQGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=C(C=N2)CO)C(=C1)Br

Origin of Product

United States

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